3-Prop-2-ynoxypropane-1,2-diol

描述

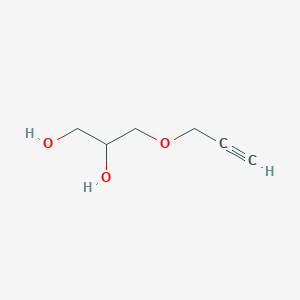

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-prop-2-ynoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-9-5-6(8)4-7/h1,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGADLPIFFITSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291944 | |

| Record name | 3-(2-Propyn-1-yloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13580-38-6 | |

| Record name | 3-(2-Propyn-1-yloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13580-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Propynyloxy)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013580386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13580-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Propyn-1-yloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-propynyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Prop 2 Ynoxypropane 1,2 Diol and Its Analogues

Direct Synthesis Approaches to Propargylic Glycerol (B35011) Ethers

Direct synthesis methods provide the most straightforward routes to propargylic glycerol ethers, including 3-Prop-2-ynoxypropane-1,2-diol. These methods typically involve the formation of an ether bond between a glycerol backbone and a propargyl group.

Williamson Ether Synthesis in Heterogeneous Media

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. wikipedia.orgyoutube.com In the context of this compound, this involves the reaction of a glycerol-derived alkoxide (glyceroxide) with a propargyl halide.

The use of heterogeneous catalysts in the etherification of glycerol has been explored to facilitate catalyst separation and improve process sustainability. mdpi.com Both acidic and basic solid catalysts can be employed. Basic catalysts are often preferred as they can minimize the formation of by-products like acrolein, which can occur under acidic conditions. mdpi.com The reaction is complex, as it can lead to a mixture of mono-, di-, and tri-propargyl ethers, with the primary hydroxyl groups of glycerol being generally more reactive than the secondary one. vurup.sk

The choice of catalyst and reaction conditions significantly influences the conversion of glycerol and the selectivity towards the desired mono-ether product. Factors such as temperature, reaction time, and catalyst loading are critical parameters that must be optimized. sciepub.comsciepub.com For instance, studies on glycerol etherification with other alcohols have shown that increasing reaction temperature generally increases glycerol conversion, but may decrease selectivity for the mono-ether product due to the formation of higher ethers and oligomers. mdpi.comsciepub.com

| Catalyst | Reactant | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Mono-ether Selectivity (%) |

|---|---|---|---|---|---|

| Amberlyst-39 wet | Isobutene | 60 | 8 | 100 | 93 |

| Ca1.6La0.4Al0.6O3 | Glycerol (self-etherification) | 250 | 8 | 96.3 | 53 (Diglycerol) |

| Amberlyst 15 | tert-Butanol | 90 | 3 | 95 | 69 |

| Zeolite XZ-K | Glycerol (self-etherification) | 260 | 2 | 19.7 | 73.1 (Diglycerol) |

This table presents data from various glycerol etherification studies to illustrate the impact of different heterogeneous catalysts and conditions on reaction outcomes. The selectivity data pertains to the specific reactants used in the cited studies.

Etherification of Glycerol with Propargyl Alcohols or Halides

The direct etherification of glycerol can be achieved using either propargyl halides (e.g., propargyl chloride or bromide) or propargyl alcohol. nih.gov The reaction with propargyl halides is a classic example of the Williamson ether synthesis, as described previously. wikipedia.org The process typically requires a base to deprotonate the glycerol's hydroxyl groups, forming the nucleophilic glyceroxide.

Alternatively, the acid-catalyzed etherification of glycerol with propargyl alcohol can be employed. This reaction generally requires higher temperatures, and water is eliminated as a byproduct. mdpi.com The process can be carried out without a solvent, using an excess of the alcohol reactant. vurup.sk A range of catalysts, including solid acids and bases, have been investigated for glycerol etherification. mdpi.comgoogle.com The reaction temperature is a crucial parameter; for example, in the self-etherification of glycerol, temperatures can range from 220°C to over 260°C. mdpi.comsciepub.com Optimizing conditions is essential to maximize the yield of the desired mono-propargyl ether and minimize the formation of di- and tri-ethers and other oligomeric byproducts. vurup.sksciepub.com

Stereoselective and Asymmetric Synthesis Strategies

To produce enantiomerically pure this compound, stereoselective and asymmetric synthesis strategies are necessary. These methods allow for the control of chirality at the C2 position of the glycerol backbone.

Sharpless Asymmetric Epoxidation for Enantiopure Propanediol Derivatives

The Sharpless asymmetric epoxidation is a powerful and reliable method for synthesizing chiral 2,3-epoxyalcohols from primary or secondary allylic alcohols. wikipedia.orgresearchgate.net This reaction can be adapted to produce enantiopure precursors for this compound. The synthetic route would begin with allyl propargyl ether.

This allylic ether undergoes epoxidation using a catalytic system composed of titanium tetra(isopropoxide) [Ti(OiPr)₄], a chiral tartrate ester such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (TBHP). slideshare.netdalalinstitute.com The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation. Using (+)-DET typically delivers the epoxide on one face of the double bond, while (-)-DET delivers it to the opposite face, allowing for the predictable synthesis of either enantiomer of the resulting epoxy alcohol. tcichemicals.com

The resulting chiral propargyl glycidyl (B131873) ether is a valuable intermediate. researchgate.net Subsequent regioselective ring-opening of the epoxide at the less hindered carbon by a nucleophile (e.g., hydrolysis under acidic or basic conditions) yields the desired enantiopure this compound. This method is widely used in the total synthesis of complex natural products. researchgate.nettcichemicals.com

| Component | Function | Example |

|---|---|---|

| Substrate | Precursor with C=C bond | Allyl alcohol |

| Catalyst | Lewis acid center | Titanium tetra(isopropoxide) |

| Chiral Ligand | Controls stereochemistry | Diethyl tartrate (DET) |

| Oxidant | Oxygen source | tert-Butyl hydroperoxide (TBHP) |

| Additive | Prevents catalyst decomposition | Molecular Sieves (3Å) |

This table outlines the key reagents involved in the Sharpless Asymmetric Epoxidation reaction. wikipedia.orgtcichemicals.com

Organometallic Catalysis in Propargylation Reactions

Organometallic catalysis offers another avenue for the synthesis of propargylic ethers. These reactions can provide high levels of chemo-, regio-, and stereoselectivity. While often applied to the formation of C-C bonds, the principles can be extended to O-alkylation reactions. Catalysts based on metals such as gold, silver, or copper can activate propargylic substrates, such as propargyl alcohols or their derivatives, towards nucleophilic attack. nih.gov

For example, gold catalysts are known to activate propargylic alcohols, facilitating their reaction with nucleophiles. nih.gov In the synthesis of this compound, an organometallic catalyst could mediate the reaction between glycerol and a propargylating agent. The use of chiral ligands, such as derivatives of BINOL or VANOL, in conjunction with the metal center can induce enantioselectivity, potentially allowing for the direct asymmetric propargylation of glycerol. nih.gov The catalyst can create a chiral environment that directs the propargyl group to a specific hydroxyl group and to a specific face, leading to an enantiomerically enriched product. nih.gov The development of cooperative catalytic systems, where multiple catalysts work in tandem, is also an emerging area that could be applied to these transformations. researchgate.net

Conversion Pathways Involving the 1,2-Diol Moiety

The 1,2-diol functional group in this compound is a versatile handle for further chemical transformations. The reactivity of this moiety allows for the synthesis of a wide range of derivatives.

Protection Chemistry : The diol can be protected by reacting it with an aldehyde or a ketone (e.g., acetone) in the presence of an acid catalyst to form a five-membered cyclic acetal (B89532) or ketal (a dioxolane). This is a common strategy to mask the hydroxyl groups while performing reactions on other parts of the molecule, such as the alkyne.

Oxidative Cleavage : The bond between the two carbon atoms bearing the hydroxyl groups can be cleaved using strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction would break down the propane-1,2-diol backbone, yielding 2-(prop-2-yn-1-yloxy)acetaldehyde.

Selective Functionalization : It is possible to selectively functionalize one of the two hydroxyl groups. The primary alcohol is generally more sterically accessible and nucleophilic than the secondary alcohol. Reactions like acylation, silylation, or tosylation can often be performed with a degree of regioselectivity under carefully controlled conditions, frequently employing organocatalysts to distinguish between the hydroxyl groups. researchgate.net

Conversion to Epoxides : The 1,2-diol can be converted back into an epoxide. A common method involves selectively tosylating the primary hydroxyl group, followed by treatment with a base. The resulting alkoxide at the secondary position can then displace the tosylate group via an intramolecular SN2 reaction to form the chiral epoxide, propargyl glycidyl ether.

Hydrogenolysis and Dehydration : Under specific catalytic hydrogenolysis conditions, the C-O bonds of the diol can be cleaved. Depending on the catalyst and conditions, this can lead to the formation of 1,2-propanediol. mdpi.comresearchgate.net

Olefin Formation from 1,2-Diols (e.g., Corey-Winter Synthesis Analogues)

The conversion of 1,2-diols into olefins is a fundamental transformation in organic synthesis, and the Corey-Winter olefin synthesis provides a reliable and stereospecific method for this purpose. jk-sci.comwikipedia.org This two-step reaction sequence allows for the deoxygenation of vicinal diols to form a carbon-carbon double bond. jk-sci.com

The process begins with the reaction of the 1,2-diol with a thiocarbonyl source, such as thiophosgene (B130339) or the safer alternative 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), to form a cyclic thiocarbonate intermediate. jk-sci.comwikipedia.orgorganic-chemistry.org In the second step, this intermediate is treated with a trivalent phosphorus reagent, typically trimethyl phosphite (B83602), which abstracts the sulfur atom and facilitates the elimination of carbon dioxide to yield the corresponding olefin. wikipedia.org

A key advantage of the Corey-Winter synthesis is its stereospecificity. The geometry of the resulting alkene is directly determined by the stereochemistry of the starting diol; a cis-diol will yield a cis (Z)-alkene, while a trans-diol will produce a trans (E)-alkene. jk-sci.comwikipedia.org This reaction proceeds under mild conditions, which prevents the acid-catalyzed rearrangements that can occur in other dehydration methods. jk-sci.com

While direct application on this compound is not extensively documented, this methodology is applicable to functionalized diols. Applying this synthesis to this compound would theoretically result in the formation of allyl propargyl ether, a valuable synthetic intermediate. The reaction mechanism is believed to proceed through either a carbene intermediate or a pathway involving a phosphorus-stabilized carbanion. jk-sci.com

Table 1: Key Features of the Corey-Winter Olefin Synthesis

| Feature | Description |

|---|---|

| Reactants | 1,2-Diols (vicinal diols) |

| Reagents | Step 1: Thiophosgene or 1,1'-Thiocarbonyldiimidazole (TCDI). Step 2: Trimethyl phosphite or Triphenylphosphine. |

| Product | Alkene (Olefin) |

| Key Intermediate | Cyclic Thiocarbonate |

| Stereochemistry | Stereospecific: cis-diol → cis-alkene; trans-diol → trans-alkene. |

| Advantages | Mild reaction conditions, high yields, suitable for hindered olefins. jk-sci.comyoutube.com |

Aerobic Oxidative Cleavage of 1,2-Diols

The oxidative cleavage of the carbon-carbon bond in 1,2-diols is a significant transformation that yields corresponding aldehydes and ketones. cas.cn This reaction provides an alternative to ozonolysis for breaking C-C bonds. Classical methods often employ stoichiometric amounts of strong oxidants like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), which can generate significant toxic waste. cas.cn

Modern approaches focus on developing more sustainable and environmentally benign protocols using catalytic amounts of metal complexes with molecular oxygen or air as the terminal oxidant. cas.cn Various heterogeneous catalysts have been developed for the aerobic oxidative cleavage of 1,2-diols, showing improved performance under milder conditions. cas.cn Systems based on cobalt, ruthenium, silver, and copper have been reported to effectively catalyze this transformation. cas.cnresearchgate.netfigshare.comnih.gov

For a molecule such as this compound, oxidative cleavage would break the bond between the two hydroxyl-bearing carbons. This would result in the formation of two carbonyl-containing fragments: formaldehyde (B43269) from the terminal CH₂OH group and 2-(prop-2-ynoxy)acetaldehyde from the secondary alcohol portion of the diol.

Recent research has focused on developing sustainable heterogeneous catalysts that are efficient and reusable. For instance, a cobalt-based catalyst supported on nitrogen-doped carbon has demonstrated high performance in the aerobic oxidative cleavage of various 1,2-diols under mild conditions, using air as the oxidant. cas.cn Similarly, copper-catalyzed aerobic oxidation has been shown to effectively cleave the C–C bonds of 1,2-diols to produce aldehydes without the need for additional bases or complex ligands. nih.gov

Catalytic Systems in the Synthesis of this compound and Derivatives

The primary route to synthesizing this compound involves the etherification of glycerol with a propargyl source, such as propargyl alcohol or a propargyl halide. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed.

Heterogeneous Acid and Base Catalysis

The use of solid, heterogeneous catalysts for glycerol etherification is a cornerstone of green chemistry, offering advantages such as ease of catalyst separation, reusability, and reduced corrosion and waste generation compared to homogeneous mineral acids. tandfonline.comnih.gov

Solid acid catalysts are widely studied for this transformation. Materials such as acidic ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36), zeolites (e.g., H-beta, ZSM-5), and clays (B1170129) (e.g., Montmorillonite K 10) have been successfully employed. tandfonline.commdpi.com The catalytic activity is often correlated with the catalyst's acidity and surface properties. researchgate.net For example, in the etherification of glycerol with ethanol, cation exchange resins demonstrated superior activity over H-beta zeolite, highlighting the crucial role of strong acidity. tandfonline.com However, the polarity of the catalyst surface is also a factor; highly hydrophobic materials can be inactive due to poor adsorption of glycerol, while overly strong adsorption on very polar surfaces can also lead to low activity. researchgate.net

While less common for etherification, heterogeneous base catalysts, such as alkaline-earth metal oxides (MgO, CaO) and mixed oxides, are also utilized in glycerol transformations, particularly for transesterification. mdpi.com These catalysts possess strong basic sites that can facilitate the reaction. mdpi.com

Table 2: Comparison of Heterogeneous Acid Catalysts in Glycerol Etherification with Alcohols

| Catalyst | Alcohol Reactant | Key Findings | Reference |

|---|---|---|---|

| Amberlyst-15 | tert-Butanol | High glycerol conversion due to a high number of Brønsted acid sites. | researchgate.net |

| H-Beta Zeolite | Ethanol | Effective for glycerol etherification, with activity dependent on Si/Al ratio. | tandfonline.com |

| Sulfonic Silica | tert-Butanol | High surface area and acidity led to excellent glycerol conversion (nearly 100%). | mdpi.com |

| Montmorillonite K 10 | Isopropanol | Demonstrated activity as a solid acid catalyst for glycerol etherification. | |

Heteropolyacid-Catalyzed Reactions

Heteropolyacids (HPAs) are a class of molecularly well-defined solid acids that possess extremely strong Brønsted acidity, often exceeding that of conventional mineral acids like sulfuric acid. mdpi.comnih.gov Keggin-type HPAs, such as tungstophosphoric acid (H₃PW₁₂O₄₀), are particularly effective catalysts for various acid-catalyzed reactions, including etherification. mdpi.comnih.gov

HPAs can function as catalysts in both homogeneous and heterogeneous systems. nih.gov To overcome their solubility in polar reaction media and enhance reusability, they are often supported on high-surface-area materials like silica. nih.gov In the context of synthesizing this compound, an HPA catalyst would protonate the hydroxyl group of propargyl alcohol, facilitating nucleophilic attack by one of the hydroxyl groups of glycerol.

The application of HPAs has been documented for the cyclodehydration of 1,n-diols to form cyclic ethers, demonstrating their efficacy in catalyzing C-O bond formation via dehydration. nih.govwikimedia.orgnih.gov Studies on glycerol etherification have also shown that HPAs exhibit high activity. researchgate.net Their strong acidity and structural integrity make them robust catalysts for producing glycerol ethers. mdpi.com

Metal-Free Catalytic Pathways for Etherification

The development of metal-free catalytic systems is a significant goal in organic synthesis to avoid contamination of products with residual metals and to reduce costs. For the etherification reaction to produce compounds like this compound, this typically involves organocatalysis.

Brønsted acid catalysis, as discussed with solid acids and HPAs, represents a major class of metal-free catalysis. Strong acids catalyze the etherification by activating the alcohol functional group. Beyond this, other organocatalytic strategies are emerging. For instance, N-heterocyclic carbenes (NHCs) have been investigated as catalysts for various transformations, including the synthesis of propargylic esters through the activation of CO₂. ehu.esdiva-portal.org While not a direct etherification, this demonstrates the potential of organocatalysts to activate molecules for C-O bond formation.

Direct, catalytic metal-free O-propargylation of alcohols remains a challenging area. Many propargylation reactions rely on stoichiometric bases or metal catalysts. researchgate.netnih.gov However, research into Brønsted acid-catalyzed reactions of propargylic alcohols continues to evolve, potentially offering future metal-free pathways for ether synthesis. chemrxiv.org The development of novel organocatalysts that can facilitate the direct, selective etherification of polyols like glycerol under mild, metal-free conditions is an active area of research.

Chemical Reactivity and Mechanistic Investigations of 3 Prop 2 Ynoxypropane 1,2 Diol

Reactivity of the Propargylic Ether Moiety

The terminal alkyne and the adjacent ether linkage, collectively known as the propargylic ether moiety, are the primary sites of several important synthetic transformations.

The terminal alkyne group of 3-Prop-2-ynoxypropane-1,2-diol is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly regioselective pathway to synthesize 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds by the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) in a concerted cycloaddition. The presence of the diol functionality offers hydrophilicity and further points for molecular conjugation.

Beyond cycloadditions, the terminal alkyne can undergo various other functionalization reactions. For instance, Sonogashira coupling with aryl or vinyl halides, catalyzed by palladium and copper catalysts, allows for the formation of carbon-carbon bonds, extending the molecular framework.

| Reaction Type | Reagents | Catalyst | Product |

| Azide-Alkyne Cycloaddition | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI) | 1,4-disubstituted 1,2,3-triazole |

| Sonogashira Coupling | Aryl/Vinyl Halide (R'-X) | Pd complex (e.g., Pd(PPh₃)₄), CuI | Disubstituted Alkyne |

This table illustrates common functionalization reactions for the terminal alkyne of this compound.

Propargylic ethers are known to undergo base-promoted isomerization. In the presence of a strong base, such as potassium tert-butoxide, the terminal alkyne of this compound can rearrange to its more thermodynamically stable isomer, an allenyl ether. This transformation proceeds through a series of deprotonation-reprotonation steps, resulting in the migration of the triple bond. The equilibrium between the propargyl and allenyl forms can be controlled by the reaction conditions. This isomerization significantly expands the synthetic utility of the parent molecule, as allenyl ethers are valuable intermediates for various cycloaddition and transition-metal-catalyzed reactions.

While direct intramolecular propargylation using the ether oxygen of this compound is not typical, the molecule serves as a precursor to substrates designed for such reactions. For instance, the diol can be functionalized with a tethered electrophile, such as an aldehyde or ketone. In the presence of a suitable mediator, like a zinc or indium salt, the propargyl group can act as a nucleophile, attacking the tethered carbonyl group to form cyclic structures containing a homopropargyl alcohol unit. mdpi.com This strategy is a powerful method for constructing complex cyclic molecules, such as those found in various biologically active natural products. mdpi.com The stereochemical outcome of such reactions can often be controlled, leading to the diastereoselective formation of cyclic diols. nih.gov

Reactivity of the 1,2-Diol Functionality

The adjacent hydroxyl groups on the propane (B168953) backbone provide a second reactive center within the molecule, enabling etherification and esterification reactions.

The 1,2-diol moiety can undergo etherification with various alkylating agents. The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the substrate and reaction conditions. mdpi.com In the presence of an acid catalyst, one of the hydroxyl groups can be protonated to form a good leaving group (water), facilitating nucleophilic attack by an alcohol. mdpi.com

A key consideration in the etherification of this compound is regioselectivity. The molecule possesses a primary hydroxyl group and a secondary hydroxyl group, which exhibit different reactivities. Generally, the primary hydroxyl is less sterically hindered and more acidic, making it more susceptible to etherification under kinetically controlled conditions. However, the selectivity can be influenced by the choice of catalyst, solvent, and reaction temperature. For example, tert-butylation of glycerol (B35011), a structurally similar compound, can yield a mixture of mono-, di-, and tri-etherified products. mdpi.com

| Hydroxyl Group | Reactivity (Typical) | Favored Conditions |

| Primary (-CH₂OH) | Higher | Kinetic Control, Less Bulky Reagents |

| Secondary (>CHOH) | Lower | Thermodynamic Control, Harsher Conditions |

This table summarizes the general reactivity differences between the primary and secondary hydroxyl groups of the 1,2-diol functionality.

The hydroxyl groups of the 1,2-diol readily react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. A common method is the Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack from one of the diol's hydroxyl groups. masterorganicchemistry.com

Enzymatic methods can also be employed for esterification, offering high regioselectivity under mild conditions. nih.gov Lipases, for example, can selectively acylate the primary hydroxyl group. This selectivity is valuable in the synthesis of structured lipids or pro-drugs where precise placement of the ester group is required. nih.gov The reaction can produce mono- or di-esters depending on the stoichiometry of the reagents.

Reaction Kinetic Studies of this compound Transformations

The formation of this compound is a subset of glycerol etherification. The kinetics of these transformations are crucial for optimizing reaction conditions to maximize yield and selectivity.

The etherification of glycerol with alcohols is a complex reaction system involving multiple consecutive and parallel reactions, leading to the formation of mono-, di-, and tri-ethers. mdpi.comresearchgate.net To describe the performance of these processes, simplified heterogeneous kinetic models are often developed. For the etherification of glycerol with tert-butyl alcohol (TBA) catalyzed by an Amberlyst 15 resin, two types of kinetic models have been proposed: a lumped model and an extended model. researchgate.net

Lumped Kinetic Model: This model simplifies the system by grouping isomers together. For instance, the two monoether isomers are treated as a single species (M), and the two diether isomers are lumped into another species (D). This approach reduces the number of reactions and kinetic parameters that need to be estimated. The lumped model might include three main reactions: the formation of monoethers from glycerol, the formation of diethers from monoethers, and a secondary reaction like the dehydration of the alcohol. researchgate.net

Extended Kinetic Model: This model provides a more detailed description by considering each of the individual ether isomers as distinct species. For the glycerol and TBA system, this results in a model with six stoichiometric equations to account for the formation of two different monoethers and two different diethers. researchgate.net

These models are typically developed based on experimental data obtained in batch reactors under various conditions. researchgate.net Power-law kinetic models have also been proposed for related glycerol reactions like hydrogenolysis, where reaction orders with respect to reactants and products are determined to describe consumption and formation rates. mdpi.com Such kinetic models are essential tools for reactor design and process optimization. mdpi.comsciepub.com

The conversion of glycerol and the selectivity towards desired ether products, such as this compound, are significantly influenced by various reaction parameters, including temperature, catalyst type and loading, and the molar ratio of reactants.

Temperature: Generally, increasing the reaction temperature enhances the rate of reaction and thus the conversion of glycerol. mdpi.com For example, in the etherification of glycerol with tert-butanol, raising the temperature from 50°C to 90°C leads to a significant increase in glycerol conversion. vurup.sk However, excessively high temperatures can promote side reactions, such as the dehydration of the alcohol reactant or the further etherification of the desired mono-ether to di- and tri-ethers, thereby reducing selectivity. mdpi.comvurup.sk

Catalyst Loading: The concentration of the catalyst has a direct positive effect on glycerol conversion up to a certain point. vurup.skmdpi.com Studies on glycerol tert-butylation show that increasing the catalyst concentration leads to higher conversion in a given reaction time. mdpi.com However, beyond an optimal loading, the increase in conversion may become less significant, and mass transfer limitations can arise. vurup.sk

The interplay of these parameters is complex and often requires statistical methods for optimization to achieve maximum yield of the desired product. sciepub.com

Table 1: Effect of Temperature on Glycerol Conversion in Etherification with TBA

| Temperature (°C) | Reaction Time (min) | Glycerol Conversion (%) | Catalyst | Molar Ratio (TBA/G) |

| 30 | 360 | ~19 | Amberlyst 15 | 4:1 |

| 50 | 180 | ~60 | Amberlyst 15 | 4:1 |

| 70 | 180 | ~90 | Amberlyst 15 | 4:1 |

| 90 | 180 | ~96 | Amberlyst 15 | 4:1 |

| 120 | 30 | ~80 | Amberlyst 15 | 4:1 |

Source: Data adapted from Klepáčová et al. (2003). vurup.sk

Table 2: Influence of Catalyst Concentration and Reactant Ratio on Glycerol Conversion

| Catalyst Conc. (wt.%) | Molar Ratio (TBA/Glycerol) | Reaction Time (h) | Temperature (°C) | Glycerol Conversion (%) |

| 8 | 4:1 | 24 | 70 | ~35 |

| 16 | 4:1 | 24 | 70 | ~55 |

| 32 | 4:1 | 24 | 70 | ~75 |

| 8 | 8:1 | 24 | 70 | ~55 |

| 16 | 8:1 | 24 | 70 | ~80 |

| 32 | 8:1 | 24 | 70 | >95 |

| 8 | 16:1 | 24 | 70 | ~70 |

| 16 | 16:1 | 24 | 70 | >95 |

| 32 | 16:1 | 24 | 70 | >95 |

Source: Data adapted from Estelrich et al. (2023). mdpi.com

Stereochemical Control in Reactions of this compound Derivatives

The this compound molecule is chiral, existing as (R) and (S) enantiomers. Consequently, reactions involving this diol or its derivatives can be subject to stereochemical control to selectively produce a desired stereoisomer. This is particularly important in the synthesis of pharmaceuticals and other biologically active molecules where specific stereochemistry is required for function.

The synthesis of chiral diols and their derivatives often relies on asymmetric synthesis methodologies. One approach is the use of chiral catalysts. For example, chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligands have been synthesized and used to create iron(II) catalysts for asymmetric reactions like the Mukaiyama aldol (B89426) and thia-Michael reactions, demonstrating the potential for inducing stereoselectivity. rsc.org

Another powerful method is biocatalysis, which utilizes enzymes that are inherently chiral and can perform highly stereoselective transformations. NADH-dependent oxidoreductases, for instance, can be used for the stereoselective bioreduction of keto groups to produce chiral 1,2-diols with high enantiomeric excess. dntb.gov.ua Similarly, coenzyme B12-dependent glycerol dehydratase shows stereoselectivity in its reactions with substrate analogues. researchgate.net

The crystallization behavior of chiral 3-phenoxypropane-1,2-diol derivatives, which are structurally similar to this compound, has also been studied. dntb.gov.ua Understanding the solid-state properties and crystallization phenomena, such as spontaneous resolution, can be crucial for the separation of enantiomers and the isolation of stereochemically pure compounds. dntb.gov.ua These approaches—asymmetric catalysis, biocatalysis, and chiral resolution—represent key strategies for achieving stereochemical control in reactions involving derivatives of this compound.

Derivatization and Advanced Functionalization Strategies for 3 Prop 2 Ynoxypropane 1,2 Diol

Introduction of Diverse Functional Groups via Propargylic Moiety

The terminal alkyne of 3-Prop-2-ynoxypropane-1,2-diol is its most prominent feature for chemical modification, serving as a reactive handle for introducing a vast array of functional groups. The most significant reaction involving this propargylic moiety is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, regioselective, and tolerant of numerous functional groups, allowing for the covalent attachment of molecules containing an azide (B81097) group under mild conditions.

This strategy enables the conjugation of various molecular entities, including:

Biomolecules: Peptides, proteins, and sugars functionalized with azide groups can be attached to create biocompatible or bioactive materials.

Fluorophores and Probes: Azide-containing dyes can be "clicked" onto the scaffold for applications in imaging and sensing.

Solubilizing Groups: Molecules like poly(ethylene glycol) (PEG) azide can be attached to modify the solubility characteristics of the final product.

Therapeutic Agents: Drugs containing azide handles can be conjugated for applications in drug delivery systems.

The versatility of the propargylic group is a key theme in the functionalization of more complex structures like polyesters. For instance, the incorporation of monomers with pendant propargyl groups into polylactide (PLA) backbones creates "clickable" polymers that can be post-functionalized with a wide range of azide-containing molecules. rsc.orgnih.govacs.org This approach provides a powerful platform to tailor the physical and chemical properties of biodegradable polymers. acs.org

Polymer Conjugation and Chain Extension Applications

The diol functionality of this compound allows it to be incorporated directly into polyester (B1180765) and polyether backbones, while the propargyl group is carried along as a pendant functionality for subsequent reactions.

In polyester synthesis, particularly through ring-opening polymerization (ROP), diols can act as initiators. This compound can be employed as a functional initiator for the ROP of ε-caprolactone (CL), a common method for synthesizing poly(ε-caprolactone) (PCL). nih.govnih.gov In this role, the polymerization is initiated from the two hydroxyl groups, leading to the formation of a PCL polymer with the propargyl group located at the initiating core of the chain.

The general mechanism for ROP of ε-caprolactone using a diol initiator and a catalyst like stannous octoate (Sn(Oct)₂) involves the coordination of the monomer to the catalyst, followed by nucleophilic attack from the initiator's hydroxyl groups. nih.gov When this compound is used, the resulting PCL chain is inherently functionalized with a terminal alkyne, ready for post-polymerization modification via click chemistry. While technically acting as an initiator, if this process is used to link pre-existing shorter PCL chains that have terminal carboxyl groups (via esterification), the diol functions as a classic chain extender. nih.gov This method provides a straightforward route to alkyne-functionalized PCL, a valuable precursor for creating advanced materials like block copolymers and hydrogels.

Table 1: Ring-Opening Polymerization of ε-Caprolactone with a Functional Diol

| Initiator | Monomer | Catalyst | Resulting Polymer Structure | Key Feature |

|---|

A significant application of propargyl-containing molecules is in the creation of "clickable" biodegradable polymers, most notably polylactide (PLA). unime.itresearchgate.net The strategy involves synthesizing a lactide monomer that already contains a propargyl group. For example, 3,6-dipropargyloxymethyl-1,4-dioxane-2,5-dione, a derivative of lactic acid, can be polymerized to yield a PLA backbone with regularly spaced, pendant alkyne groups. nih.gov

These "clickable" polylactides can be synthesized via bulk polymerization of the functionalized lactide monomer, often in copolymerization with L-lactide to control the density of functional groups. nih.gov The resulting polymers serve as scaffolds that can be precisely modified. Through CuAAC click chemistry, various azide-functionalized molecules, such as alkyl azides for hydrophobicity or mPEG azides for hydrophilicity, can be grafted onto the polymer backbone. nih.gov This post-modification allows for the fine-tuning of the polymer's properties, such as its thermal response (Lower Critical Solution Temperature, LCST), making it suitable for smart biomaterials in drug delivery or tissue engineering. nih.gov

Table 2: Properties of "Clickable" Polylactide Copolymers

| Polymer Composition | Glass Transition Temperature (Tg) | Key Feature | Potential Application |

|---|---|---|---|

| Homopolymer of 3,6-dipropargyloxymethyl-1,4-dioxane-2,5-dione | 8.5 °C | High density of alkyne groups | Highly functionalized biomaterials |

| Random copolymer with L-lactide | 34 °C | Tunable density of alkyne groups | Thermo-responsive materials, drug delivery |

Data sourced from reference nih.gov.

Linear polyglycerol (linPG) is a promising, highly biocompatible polyether alternative to PEG. acs.org Its backbone contains multiple hydroxyl groups that can be functionalized. One effective strategy to create a "clickable" linPG platform is to convert a portion of these hydroxyl groups into propargyl ether units. This is typically achieved in a post-polymerization modification step where the polyglycerol backbone is reacted with propargyl bromide in the presence of a base.

This functionalization introduces reactive alkyne handles along the polyglycerol chain. These propargylated linPGs can then be used in subsequent click reactions to attach various molecules, such as sugars, peptides, or drugs. This approach allows for the creation of multi-functional polymer-drug conjugates, advanced hydrogels, and targeted delivery systems. acs.org

Design of Amphiphilic and Dendritic Structures

The combination of hydrophilic diol groups and a modifiable alkyne moiety in this compound makes it an excellent starting material for the synthesis of amphiphilic molecules and complex dendritic architectures. mdpi.com

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can be readily synthesized from this compound. The two hydroxyl groups provide the hydrophilic character, while the hydrophobic portion can be introduced by esterification with long-chain alkyl or fluorinated carboxylic acids.

The esterification reaction converts the hydroxyl groups into ester linkages, attaching hydrophobic tails to the hydrophilic diol head. Standard esterification conditions, such as using an alkyl halide with a carboxylic acid salt or employing coupling agents, can be utilized for this transformation. researchgate.netrsc.org The reaction with long-chain fatty acids (e.g., stearic acid) would produce conventional amphiphiles, while the use of perfluorinated carboxylic acids would yield fluorinated analogues with unique properties, such as high thermal stability and both hydrophobicity and oleophobicity. The resulting amphiphilic structures retain the propargyl group, allowing for further functionalization, for example, to link these molecules together or attach them to a surface.

Table 3: Hypothetical Amphiphilic Derivatives of this compound

| Reactant | Resulting Structure Type | Hydrophobic Tail | Hydrophilic Head | Key Feature |

|---|---|---|---|---|

| Stearic Acid | Diester | Two C17 alkyl chains | Propargyl-glycerol core | Classic amphiphile with clickable group |

Preparation of PEGylated and Dendritic Amphiphiles via Click Methodologies

The presence of a terminal alkyne group in this compound makes it an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the efficient and specific conjugation of the diol to azide-functionalized molecules, including PEG chains and dendritic structures, to form stable triazole linkages.

The synthesis of PEGylated amphiphiles can be achieved by reacting this compound with an azide-terminated PEG (PEG-N3). The resulting amphiphilic molecule consists of a hydrophilic PEG block and a more hydrophobic glycerol-based headgroup, which can be further functionalized at its hydroxyl groups. These amphiphiles are of significant interest for applications in drug delivery and biomaterial science due to their ability to self-assemble into micelles and other nanostructures.

Dendritic amphiphiles can be synthesized in a similar fashion, by clicking this compound onto an azide-functionalized dendritic core or, conversely, by using the diol as a core to grow dendritic wedges. The iterative nature of dendrimer synthesis, often employing click chemistry for the coupling steps, allows for the precise control over the size, generation, and surface functionality of the final macromolecule. The resulting dendritic structures, with a hydrophilic periphery and a hydrophobic core (or vice versa), exhibit unique properties for encapsulation and release of guest molecules. A facile and efficient approach to glycerol (B35011) dendrimers has been reported using a light-mediated thiol-yne click reaction in an iterative fashion. rsc.org

| Reactant 1 | Reactant 2 | Click Reaction Type | Product | Potential Application |

| This compound | Azide-terminated PEG (PEG-N3) | CuAAC | PEGylated this compound | Drug delivery, nanocarriers |

| This compound | Azide-functionalized dendron | CuAAC | Dendronized this compound | Supramolecular assemblies |

| Thiol-functionalized core | This compound | Thiol-yne | Glycerol-based dendrimer | Nanoparticle stabilization |

Modification of Bioactive Molecules

The reactivity of the propargyl group in this compound also allows for its conjugation to bioactive molecules, thereby imparting new functionalities.

O-Alkylation of Saccharide Derivatives and Analogues

Saccharides and their derivatives can be chemically modified through O-alkylation of their hydroxyl groups. By reacting a saccharide with this compound in the presence of a base, a propargyl ether linkage can be introduced onto the sugar ring. This "propargylation" provides a handle for subsequent modifications via click chemistry. For instance, the resulting alkyne-functionalized saccharide can be coupled with azide-containing molecules such as peptides, fluorescent dyes, or other bioactive compounds. This strategy allows for the creation of novel glycoconjugates with tailored properties for applications in glycobiology and medicinal chemistry. The formation of glycosides by reacting the anomeric carbon of a sugar is a common reaction. masterorganicchemistry.com

| Saccharide | Reagent | Reaction Type | Product | Subsequent Reaction |

| D-Glucose | This compound, Base | O-alkylation | Propargylated Glucose | CuAAC with Azide-functionalized molecule |

| Methyl α-D-glucopyranoside | This compound, Base | O-alkylation | Propargylated Glucoside | CuAAC with Azide-functionalized molecule |

Derivatization of Polysaccharides for Functional Materials

Polysaccharides such as cellulose (B213188), dextran, and pullulan are abundant, biocompatible, and biodegradable polymers, making them attractive starting materials for the development of functional biomaterials. The hydroxyl groups present on the polysaccharide backbone can be derivatized with this compound to introduce alkyne functionalities. mdpi.com

This propargylated polysaccharide can then be crosslinked or further functionalized using click chemistry. For example, reacting an alkyne-functionalized polysaccharide with a diazide crosslinker can lead to the formation of hydrogels. The properties of these hydrogels, such as swelling ratio and mechanical strength, can be tuned by varying the degree of substitution and the nature of the crosslinker. Furthermore, azide-containing bioactive molecules can be grafted onto the polysaccharide backbone to create materials for targeted drug delivery or tissue engineering scaffolds. For instance, pullulan, a polysaccharide produced by the fungus Aureobasidium pullulans, can be modified to enhance its physicochemical properties for various applications. google.com

| Polysaccharide | Derivatization Step | Functionalization/Crosslinking | Resulting Material |

| Cellulose | O-alkylation with this compound | CuAAC with diazide-PEG | Crosslinked hydrogel |

| Dextran | O-alkylation with this compound | CuAAC with azide-RGD peptide | Bioactive scaffold |

| Pullulan | O-alkylation with this compound | CuAAC with azide-folate | Targeted drug delivery system |

Applications of 3 Prop 2 Ynoxypropane 1,2 Diol in Advanced Research

Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, 3-Prop-2-ynoxypropane-1,2-diol serves as a valuable monomer and crosslinking agent for the development of sophisticated polymeric materials with tailored properties. Its trifunctionality allows for the creation of complex, three-dimensional polymer networks.

Development of Polymers with Enhanced Properties (Thermal Stability, Chemical Resistance, Mechanical Strength)

The incorporation of this compound into polymer backbones can significantly influence the material's properties. The rigid structure of the alkyne group can enhance the thermal stability of the resulting polymers. For instance, glycerol-based polymer adhesives have demonstrated thermal stability at temperatures up to 260 °C. researchgate.net The crosslinked nature of polymers synthesized using this diol can lead to improved chemical resistance and mechanical strength. Research on alkyne-functionalized polyesters has shown that they can form soft elastomers with mechanical properties comparable to human soft tissues. nih.govacs.org

Table 1: Properties of Alkyne-Functionalized Polymers

| Property | Observation |

|---|---|

| Thermal Stability | Glycerol-based polymers can be stable up to 260 °C. researchgate.net |

| Mechanical Properties | Can form soft elastomers with Young's modulus ranging from 210 ± 6 kPa to 443 ± 13 kPa. acs.org |

Role as Crosslinking Agents in Polymer Systems

The terminal alkyne group of this compound is particularly amenable to crosslinking reactions, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne "click" chemistry. These reactions are highly efficient and can proceed under mild conditions, making them ideal for creating well-defined polymer networks. The diol functionality allows for initial polymerization, creating a linear or branched polymer, which can then be crosslinked through the propargyl groups to form a robust thermoset material. This dual functionality is key to its utility as a crosslinking agent. For example, alkyne-functionalized polyesters can be rapidly crosslinked under UV light via thiol-yne chemistry. nih.govacs.org Crosslinking of polybutadiene (B167195) with various diols has also been shown to affect the thermal stability of the polymer. marquette.edu

Utilization in Coatings, Adhesives, and Composite Materials

The properties endowed by this compound make it a promising component in the formulation of high-performance coatings, adhesives, and composite materials. Its derivative, sodium propynyloxy (B15346420) hydroxy propane (B168953) sulfonate (POPDH), is utilized as a brightener and leveling agent in nickel electroplating, indicating its utility in surface coatings. Glycerol-based polymers have been explored as environmentally friendly adhesives, with the addition of reinforcing agents like cellulose (B213188) nanocrystals enhancing their shear strength. researchgate.net Furthermore, glycerol (B35011) has been used as an additive in formaldehyde-free aqueous glues to improve the aging resistance of mineral-wool based products. google.com In the realm of composites, the ability to form strong crosslinked networks suggests its potential in creating robust matrix materials.

Pharmaceutical and Biomedical Research

The unique chemical handles of this compound also position it as a valuable tool in pharmaceutical and biomedical research, where the precise control offered by "click" chemistry is highly advantageous.

Modification of Drug Molecules for Improved Bioactivity and Pharmacokinetic Profiles

The propargyl group of this compound can be used to attach it to drug molecules, thereby modifying their properties. This can lead to improved pharmacokinetic profiles, such as increased lipophilicity, which can enhance the ability of a drug to cross lipid barriers in the body. google.com The conjugation of two different drug molecules, known as a chimera drug, is a strategy to optimize drug delivery, and the linker plays a crucial role in this approach. nih.gov The diol functionality can also be a point of attachment or further modification. While direct studies on the impact of this specific diol on bioactivity are emerging, the principle of using such linkers to create mutual prodrugs is an active area of research.

Design and Synthesis of Novel Therapeutic Agents

The propargyl group is a versatile moiety in the synthesis of new chemical entities with potential therapeutic applications. researchgate.netsemanticscholar.org It serves as a building block that allows for the introduction of other functionalities through click chemistry, enabling the rapid generation of a library of compounds for screening. The diol portion of the molecule can mimic naturally occurring glycerol structures, potentially influencing interactions with biological targets. For instance, 1,3-propane diol derivatives have been explored as linkers for bioactive compounds. google.com The synthesis of functionalized glycerol oligomers is also a strategy for creating nanocarriers for controlled drug release. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Propargyl glycerol |

Development of Multi-Target Directed Ligands (e.g., Cholinesterase and Monoamine Oxidase Inhibitors)

The strategic design of multi-target directed ligands (MTDLs) has emerged as a significant approach in medicinal chemistry, particularly for complex multifactorial diseases like Alzheimer's disease. nknpub.com MTDLs are single molecules engineered to interact with multiple biological targets simultaneously, offering the potential for enhanced therapeutic efficacy and a better side-effect profile compared to single-target drugs. nknpub.com Within this framework, the propargyl group, a key feature of this compound, is a crucial pharmacophore in the development of MTDLs, especially those targeting both cholinesterases (ChE) and monoamine oxidases (MAO).

The rationale for targeting both ChE and MAO stems from their roles in the pathophysiology of neurodegenerative disorders. Cholinesterase inhibitors work to increase the levels of the neurotransmitter acetylcholine, while monoamine oxidase inhibitors prevent the breakdown of monoamine neurotransmitters and exhibit neuroprotective effects. sigmaaldrich.com The N-propargyl moiety, in particular, is recognized for its role in the irreversible inhibition of MAO-B and its neuroprotective properties. researchgate.net This has led to the development of numerous propargylamine-derived MTDLs that combine these functions. researchgate.netnih.gov

For instance, researchers have designed and synthesized hybrid compounds that integrate a propargylamine (B41283) fragment with other pharmacophores known to inhibit cholinesterases. nih.govnih.gov These hybrid molecules are intended to bind to both the catalytic and peripheral anionic sites of acetylcholinesterase (AChE) while also inhibiting MAO. nih.gov The propargyl group in these structures is often essential for their MAO inhibitory activity. researchgate.net

The compound this compound, also known as 1-propargyl glycerol ether, serves as a valuable building block in the synthesis of such MTDLs. Its propargyl group provides the necessary functionality for MAO inhibition, while the diol portion can be modified or used as a linker to connect to other pharmacophoric units, such as those targeting cholinesterases. The versatility of the propargyl group allows for its incorporation into a wide range of molecular scaffolds. researchgate.net

Below is a table summarizing key findings related to propargylamine-based multi-target directed ligands:

| Compound/Series | Target Enzymes | Key Findings |

| Homoisoflavonoid derivatives | Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) | A synthesized compound showed a balanced inhibitory activity with IC50 values of 3.94 µM for AChE and 3.44 µM for hMAO-B, acting as a mixed-type inhibitor for AChE and an irreversible inhibitor for hMAO-B. nih.gov |

| Donepezil-pyridyl hybrids | AChE, Butyrylcholinesterase (BuChE), MAO-A, and MAO-B | Novel hybrids were designed and synthesized, showing varied inhibitory activities against both cholinesterases and monoamine oxidases, demonstrating the potential of this class of MTDLs. nih.gov |

| Propargylamine-derived ligands (general) | Cholinesterases and Monoamine Oxidases | These ligands have shown not only dual inhibitory action but also antioxidant, iron-chelating, and neuroprotective properties, regulating amyloid precursor protein (APP) processing and supporting neuronal survival. researchgate.netnih.gov |

Applications in Targeted Drug Delivery Systems

The structural characteristics of this compound, featuring both a reactive propargyl group and a hydrophilic diol moiety, make it a potentially valuable component in the design of advanced drug delivery systems. The development of such systems aims to enhance the therapeutic efficacy of drugs by improving their solubility, bioavailability, and targeting to specific sites of action, thereby minimizing off-target effects. mdpi.com

The propargyl group is amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for conjugating molecules due to its high efficiency and biocompatibility. researchgate.net This allows this compound to function as a linker, covalently attaching therapeutic agents to carrier molecules like polymers, nanoparticles, or antibodies. mdpi.com For example, a related compound, glycidyl (B131873) propargyl ether, has been used to introduce alkyne groups into polymer backbones, which are then used to conjugate drugs like zidovudine. researchgate.net Similarly, the alkyne function of this compound can be exploited to attach it to azide-modified drugs or targeting ligands.

The propane-1,2-diol portion of the molecule imparts hydrophilicity, which can be advantageous in drug delivery applications. This hydrophilic character can improve the water solubility of hydrophobic drugs, a common challenge in pharmaceutical formulation. mdpi.com Furthermore, glycerol-based structures, such as dendrimers, have been investigated for the encapsulation of therapeutic compounds, suggesting that the glycerol backbone of this compound could contribute to the formation of effective drug carriers. nih.gov

The combination of a reactive handle for conjugation and a solubility-enhancing backbone makes this compound a versatile tool for constructing various drug delivery architectures, including:

Drug-Polymer Conjugates: Where the compound acts as a linker to attach a drug to a biocompatible polymer, potentially altering the drug's pharmacokinetic profile.

Functionalized Nanoparticles: The propargyl group can be used to surface-functionalize nanoparticles, allowing for the attachment of targeting moieties or therapeutic payloads.

Hydrogel Formation: The diol groups can participate in the formation of hydrogel networks, which can be used for controlled drug release. mdpi.com

The table below outlines potential applications of functionalized diols and propargyl groups in drug delivery:

| Application Area | Relevant Functional Group(s) | Potential Role of this compound |

| Glycoconjugation | Diol (as part of a glycerol backbone) | Improving drug bioavailability, solubility, and selectivity by mimicking sugar moieties that can interact with cellular transporters. mdpi.com |

| Linker Chemistry | Propargyl (alkyne) | Covalently attaching drugs to carrier molecules via click chemistry to form stable drug delivery constructs. mdpi.com |

| Solubility Enhancement | Diol (hydrophilic nature) | Increasing the aqueous solubility of poorly soluble drugs to improve their formulation and bioavailability. mdpi.com |

| Encapsulation Systems | Glycerol-based structure | Serving as a building block for larger structures like dendrimers that can encapsulate and deliver therapeutic agents. nih.gov |

Organic Synthesis and Fine Chemicals Production

Essential Intermediate for Complex Organic Molecule Synthesis

The bifunctional nature of this compound makes it a highly useful intermediate in the synthesis of complex organic molecules. nih.gov The presence of both a terminal alkyne (the propargyl group) and two hydroxyl groups (the diol) on a simple three-carbon backbone allows for a wide range of chemical transformations. mdpi.com This versatility enables chemists to construct more elaborate molecular architectures through sequential and selective reactions.

The propargyl group is a valuable handle for introducing molecular complexity. nih.gov It can participate in a variety of reactions, including:

Coupling Reactions: Such as the Sonogashira coupling, to form new carbon-carbon bonds.

Cycloaddition Reactions: To construct heterocyclic rings.

Hydration Reactions: To form ketones.

Reduction Reactions: To yield the corresponding alkene or alkane.

The diol functionality also offers numerous synthetic possibilities. The hydroxyl groups can be:

Protected and deprotected selectively: Allowing for regioselective modifications at other parts of the molecule.

Oxidized: To form aldehydes, ketones, or carboxylic acids.

Esterified or etherified: To introduce a wide variety of functional groups.

Converted to leaving groups: For subsequent nucleophilic substitution reactions.

The interplay between these two functional groups allows this compound to serve as a key building block in multi-step syntheses. For instance, the diol can be protected while the alkyne is elaborated into a more complex fragment. Subsequently, deprotection of the diol allows for further reactions at these positions. This strategic utility is crucial in the synthesis of natural products, pharmaceuticals, and other complex target molecules. Related propane-1,2-diol derivatives are known to be important intermediates in the synthesis of medicinal products and corticosteroids, highlighting the value of this structural motif. researchgate.net

Building Block for Specialty Chemicals and Agrochemicals

Beyond its role as a synthetic intermediate, this compound is a valuable building block for the production of specialty chemicals and agrochemicals. The unique combination of functional groups allows for the creation of molecules with specific and desirable properties for various industrial applications.

In the realm of specialty chemicals, the propargyl group can be polymerized to create novel polymers with interesting material properties. The diol functionality can be used to synthesize polyesters and polyurethanes. The incorporation of the propargyl ether linkage can impart specific thermal or mechanical properties to these materials.

In the agrochemical industry, many active ingredients are complex organic molecules that require versatile building blocks for their synthesis. The structural motifs present in this compound can be found in or used to construct various pesticides, herbicides, and fungicides. For example, related amino-propanediol derivatives are known to be irreplaceable raw materials for certain pesticides. google.com The ability to readily modify both the alkyne and the diol functionalities allows for the systematic variation of a lead compound's structure to optimize its biological activity and environmental profile.

The synthetic utility of propargyl derivatives and glycerol-based compounds is summarized in the table below:

| Chemical Class | Synthetic Application | Potential Product Category |

| Propargyl Ethers | Heterocycle synthesis, functionalization of polymers | Pharmaceuticals, specialty polymers researchgate.netrsc.org |

| Propane-1,2-diols | Chiral building blocks, synthesis of medicinal products | Pharmaceuticals, fine chemicals researchgate.netgoogle.com |

| Glycerol Derivatives | Synthesis of emulsifiers, pesticides, and pharmaceuticals | Agrochemicals, industrial chemicals google.com |

Advanced Characterization and Analytical Techniques for 3 Prop 2 Ynoxypropane 1,2 Diol and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are pivotal in providing detailed information about the molecular structure of 3-Prop-2-ynoxypropane-1,2-diol. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each offer unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The terminal alkyne proton (≡C-H) typically appears as a triplet around 2.4 ppm due to coupling with the methylene (B1212753) protons of the propargyl group. The methylene protons adjacent to the triple bond (-O-CH₂-C≡) are expected to resonate as a doublet around 4.2 ppm. The protons of the glycerol (B35011) backbone (-CH₂-CH(OH)-CH₂OH) would present a more complex set of multiplets between 3.5 and 3.9 ppm. The hydroxyl protons (-OH) would appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The acetylenic carbons (C≡C) are expected to have distinct chemical shifts, with the terminal carbon (≡C-H) appearing around 75 ppm and the internal carbon (-C≡C-) at approximately 80 ppm. The methylene carbon of the propargyl group (-O-CH₂) would likely be found around 58 ppm. The carbons of the glycerol moiety would resonate in the range of 63-72 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| ≡C-H | ~2.4 (t) | ~75 |

| -C≡C- | - | ~80 |

| -O-CH₂-C≡ | ~4.2 (d) | ~58 |

| -CH₂-CH(OH)-CH₂OH | ~3.5 - 3.9 (m) | ~63 - 72 |

| -OH | Variable (br s) | - |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Real-time Monitoring: NMR spectroscopy can also be employed for the real-time monitoring of reactions involving this compound. This is particularly useful in polymerization reactions where the disappearance of the alkyne and hydroxyl signals can be tracked to determine reaction kinetics and completion. For instance, in the synthesis of polymers, the characteristic peaks of the propargyl group can be monitored to follow the progress of the polymerization.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of specific bonds.

The most prominent and diagnostic peaks for this compound include:

A sharp, strong absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond (≡C-H).

A weak but sharp absorption band in the region of 2100-2150 cm⁻¹ due to the stretching of the carbon-carbon triple bond (C≡C).

A broad, strong absorption band in the range of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydroxyl groups, often showing evidence of hydrogen bonding.

Strong absorption bands between 1040 and 1150 cm⁻¹ are attributed to the C-O stretching vibrations of the ether and alcohol functionalities.

C-H stretching vibrations of the aliphatic CH₂ and CH groups appear in the region of 2850-3000 cm⁻¹ .

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (Broad) |

| ≡C-H Stretch (Alkyne) | ~3300 (Sharp, Strong) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C≡C Stretch (Alkyne) | 2100 - 2150 (Weak, Sharp) |

| C-O Stretch (Ether, Alcohol) | 1040 - 1150 |

Raman spectroscopy provides complementary information to IR spectroscopy. The most characteristic feature in the Raman spectrum of this compound is the strong, sharp peak corresponding to the stretching vibration of the carbon-carbon triple bond (C≡C) in the region of 2100-2150 cm⁻¹ . ampp.orgchemicalbook.com This band is often more intense in the Raman spectrum than in the IR spectrum due to the change in polarizability during the vibration. Other observable bands would include the C-O stretching and CH₂ deformation modes. ampp.org

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for the separation of this compound from reaction mixtures, the identification of byproducts, and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound and its derivatives. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

For glyceryl ethers, the elution order in GC is typically related to the degree of alkylation and the polarity of the compound. scienceopen.comscielo.br The mass spectrum of this compound is expected to show a molecular ion peak, although it may be of low intensity. Key fragmentation patterns would likely involve the cleavage of the C-O bonds and rearrangements of the propargyl and glycerol moieties.

A typical GC-MS analysis would involve a capillary column with a polar stationary phase, such as one based on cyanopropylphenyl siloxane, to achieve good separation of the relatively polar diol. restek.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a polar compound like this compound, a reversed-phase HPLC method would be suitable.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection can be achieved using a refractive index detector (RID) or, if derivatized with a UV-active group, a UV detector. HPLC is particularly useful for monitoring the progress of reactions where the starting materials, intermediates, and products have different polarities. researchgate.net

| Technique | Stationary Phase | Mobile Phase | Detector |

| GC-MS | Polar capillary column (e.g., cyanopropylphenyl) | Inert carrier gas (e.g., Helium) | Mass Spectrometer (MS) |

| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradient | Refractive Index (RI) or UV (with derivatization) |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers derived from monomers like this compound. This method separates polymer molecules based on their hydrodynamic volume in solution, providing crucial information about the molecular weight distribution, which dictates the material's physical and mechanical properties. resolvemass.ca

In the analysis of polymers synthesized from this compound, GPC is employed to determine key molecular weight parameters. The sample is first dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and then injected into the GPC system. resolvemass.ca The solution passes through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules penetrate the pores to varying extents and have a longer elution time. waters.com A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes, generating a chromatogram. waters.com

From this chromatogram, several average molecular weights are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the contribution of larger molecules more heavily.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

For polymers derived from functional monomers like glycidyl (B131873) propargyl ether, a close structural relative of this compound, GPC analysis has been used to confirm successful polymerization and characterize the resulting products. For example, the synthesis of poly(ethylene glycol) and poly(propylene glycol) copolymers functionalized with alkynyl groups via the addition of glycidyl propargyl ether results in polymers with moderate polydispersity indices, typically in the range of 1.6-2.5, and molecular weights between 7,000 and 10,500 g/mol . researchgate.net

Table 1: Illustrative GPC Data for Propargyl-Functionalized Polymers

| Polymer System | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) | Eluent |

|---|---|---|---|---|

| Poly(glycidyl propargyl ether-co-CO2) | 7,000 | 11,200 | 1.6 | THF |

| Poly(glycidyl propargyl ether-co-ethylene glycol) | 9,500 | 23,750 | 2.5 | THF |

| PFGE₁₀-b-PEG₂₅ Macromonomer | 2,330 | 2,447 | 1.05 | THF |

| PFGE₁₃-b-PEG₁₁₁ Macromonomer | 6,660 | 7,193 | 1.08 | THF |

Note: Data is representative of polymers containing propargyl ether functionalities and may not directly correspond to homopolymers of this compound. PFGE-b-PEG refers to poly(furfuryl glycidyl ether)-block-poly(ethylene glycol). rsc.org

Thermal Analysis Techniques

Thermal analysis is critical for understanding the behavior of polymers under the influence of heat. For polymers derived from this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential data on thermal stability, decomposition, and phase transitions. sump4.comhu-berlin.de

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is used to determine the thermal stability of polymers derived from this compound by identifying the temperatures at which degradation and decomposition occur. The presence of the propargyl group in the polymer structure is known to influence its thermal behavior, often leading to complex, multi-stage decomposition profiles. rsc.org

During a TGA experiment, a small sample of the polymer is placed in a pan and heated at a constant rate (e.g., 10 °C/min) under an inert (nitrogen) or oxidative (air) atmosphere. nsf.gov The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters obtained from this curve include:

Onset of decomposition (Td): The temperature at which significant weight loss begins.

T-x%: The temperature at which a certain percentage (x%) of weight loss is observed (e.g., T-5%). rsc.org

Char yield: The percentage of residual mass remaining at the end of the analysis at high temperatures, which can indicate the material's flame retardancy. researchgate.net

For example, studies on propargyl ether phenolic resins have shown that the introduction of propargyl groups improves thermal stability at lower temperatures compared to standard resins. researchgate.net Cured resins containing propargyl functionalities can exhibit a 5% weight loss temperature (T-5%) as high as 446°C, with char yields exceeding 70% at 800°C in an argon atmosphere, indicating excellent thermal stability. researchgate.net

Table 2: Representative TGA Data for Polymers with Propargyl Functionality

| Polymer System | Decomposition Onset (T-5%) (°C) | Temperature of Max. Decomposition Rate (°C) | Char Yield at 800°C (%) | Atmosphere |

|---|---|---|---|---|

| Cured Propargyl Ether Phenolic Resin | ~370 | ~450 | >70 | Argon |

| Spiro Polycycloacetal (VPA-DFS) | 347 | 445 | ~0 | Nitrogen |

| Spiro Polycycloacetal (SPA-DFP) | 370 | 425 | 1.6 | Nitrogen |

| PFGE₁₈-b-PEG₆₆ Macromonomer | 369 | - | - | - |

Note: Data is illustrative of polymers containing propargyl groups or similar functionalities and may not be specific to homopolymers of this compound. rsc.orgrsc.orgresearchgate.net

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is used to detect physical transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), in polymers derived from this compound.